molecular formula C8H6N4 B1291457 5-Amino-1H-indazole-3-carbonitrile CAS No. 89939-59-3

5-Amino-1H-indazole-3-carbonitrile

Cat. No. B1291457
CAS RN: 89939-59-3
M. Wt: 158.16 g/mol
InChI Key: KGEYZMRZVKMQBY-UHFFFAOYSA-N
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Description

5-Amino-1H-indazole-3-carbonitrile is a compound that is part of a broader class of heterocyclic aromatic organic compounds. These compounds are characterized by their indazole backbone, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The presence of an amino group and a carbonitrile group on this backbone suggests that it has potential for various chemical reactions and could serve as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of compounds related to 5-Amino-1H-indazole-3-carbonitrile often involves multi-component reactions that allow for the construction of complex structures from simpler starting materials. For instance, a one-pot synthesis method has been reported for the creation of 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles, which are structurally related to 5-Amino-1H-indazole-3-carbonitrile. This method utilizes 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of NaOH in ethanol, highlighting the versatility of amino-triazole and carbonitrile functionalities in heterocyclic synthesis .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Amino-1H-indazole-3-carbonitrile has been studied using various spectroscopic techniques, including NMR, IR, and MS. These studies provide detailed information about the arrangement of atoms within the molecule and the electronic environment of different functional groups. For example, the structure of a fluorescent derivative containing a 1,2,3-triazole moiety was investigated using density functional theory calculations alongside experimental methods, which revealed insights into its optimized structural parameters and spectroscopic characteristics .

Chemical Reactions Analysis

Compounds with the 5-amino-1H-indazole-3-carbonitrile motif can participate in a variety of chemical reactions due to the presence of reactive amino and nitrile groups. The amino group can act as a nucleophile in substitution reactions, while the carbonitrile group can be involved in cycloaddition reactions. An example of such reactivity is the synthesis of 5-amino-1,2,3-triazoles through a Cs2CO3-catalyzed azide–acetonitrile [3 + 2]-cycloaddition, demonstrating the high yield and regioselectivity achievable with these types of reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Amino-1H-indazole-3-carbonitrile derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their application in various fields, such as materials science and pharmaceuticals. For instance, the nonlinear optical properties and thermal stability of a fluorescent derivative were thoroughly investigated, revealing its potential as a nonlinear optical (NLO) material due to its high first-order hyperpolarizability .

Scientific Research Applications

Explosive Material Research

5-Amino-1H-indazole-3-carbonitrile derivatives have been explored in the synthesis of new insensitive high explosives. Notably, research has shown the development of compounds with high density, thermal stability, and insensitivity to impact, friction, and electrical discharge, making them potential replacements for traditional explosives (Snyder et al., 2017).

Medicinal Chemistry

This compound has been used in medicinal chemistry for the synthesis of novel pyrimidine and annulated pyrimidine fused indazole derivatives. These compounds have demonstrated significant antimicrobial activity against various bacteria and fungi (Yakaiah et al., 2008).

Synthesis of Novel Compounds

In synthetic chemistry, 5-Amino-1H-indazole-3-carbonitrile has been utilized for the efficient synthesis of triazolo[4,3-a]-pyrimidine-6-carbonitriles. This method offers advantages like short reaction times, good yields, high selectivity, and operational simplicity (Ablajan et al., 2012).

Development of Energetic Salts

The compound has been used in the synthesis of bi-heterocyclic skeletons with high heat of formation (HOF) and corresponding energetic salts with high heat of detonation. These energetic salts show comparable detonation performances to traditional explosives like RDX (Cao et al., 2020).

Fluorescent Material Research

5-Amino-1H-indazole-3-carbonitrile derivatives have been synthesized and characterized for their potential as fluorescent materials. Studies include structural, spectroscopic, and photophysical analyses, showing promise for nonlinear optical properties (Singh et al., 2017).

Corrosion Inhibition

Derivatives of 5-Amino-1H-indazole-3-carbonitrile have been investigated as corrosion inhibitors for mild steel in acidic solutions. These studies include gravimetric, electrochemical, and theoretical approaches, demonstrating significant inhibition efficiency (Yadav et al., 2016).

Safety And Hazards

The safety information for “5-Amino-1H-indazole-3-carbonitrile” indicates that it should be stored in a well-ventilated place and kept in a tightly closed container . The compound should be handled with appropriate protective clothing and eye/face protection .

properties

IUPAC Name

5-amino-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-4-8-6-3-5(10)1-2-7(6)11-12-8/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEYZMRZVKMQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626547
Record name 5-Amino-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1H-indazole-3-carbonitrile

CAS RN

89939-59-3
Record name 5-Amino-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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